GNE-0877
Overview
Description
GNE-0877 is a highly potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in Parkinson’s disease. This compound has shown significant promise in preclinical studies due to its ability to penetrate the brain and inhibit LRRK2 activity effectively .
Mechanism of Action
Target of Action
GNE-0877, also known as ANGHS285FG or 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile, is a highly potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a compelling target for a potential disease-modifying Parkinson’s disease therapy .
Mode of Action
This compound interacts with LRRK2 by inhibiting its kinase activity . This inhibition is achieved in a dose-dependent manner, as observed in the brain of LRRK2 G2019S mice . The compound has shown significantly enhanced LRRK2 cellular potency and low turnover in human liver microsomes and hepatocytes .
Biochemical Pathways
The inhibition of LRRK2 kinase activity by this compound affects the lysosomal function, which is believed to be a key cellular feature in the pathogenesis of Parkinson’s disease . Aberrant LRRK2 kinase activity can lead to lysosomal dysregulation, contributing to the build-up of α-synuclein and the disruption of neuronal health .
Result of Action
The inhibition of LRRK2 by this compound has been shown to improve lysosomal function in cellular models of disease, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease . This suggests that this compound could potentially correct lysosomal dysfunction in patients with Parkinson’s disease.
Action Environment
Minor changes were seen in the lungs, likely due to loss of lrrk2 function rather than a toxic effect of the inhibitor . This suggests that the biological environment and genetic factors (such as the presence of LRRK2 mutations) could potentially influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
GNE-0877 shows significantly enhanced LRRK2 cellular potency and low turnover in human liver microsomes and hepatocytes with no evidence of glucuronidation . Invitrogen kinase-selectivity profiling of this compound at 0.1 μM resulted in only four kinases showing greater than 50% inhibition, suggesting that this compound is a highly selective LRRK2 inhibitor .
Cellular Effects
This compound reduces LRRK2 activity in human embryonic kidney (HEK) with 293 cells overexpressing LRRK2 G2019S, peripheral blood mononuclear cells (PBMCs), and brain tissues of cynomolgus macaques . It rescues lysosomal morphology in neuroglioma cells and lysosomal protein degradation in mouse astrocytes with endogenous expression of LRRK2 G2019S .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the kinase activity of LRRK2 . This inhibition leads to a decrease in phosphorylation of LRRK2 substrates . The mechanism of action of this compound is predicted to correct lysosomal dysfunction and neurodegenerative sequelae .
Temporal Effects in Laboratory Settings
It has been demonstrated that this compound shows robust concentration-dependent inhibition of Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 protein with the G2019S Parkinson’s disease mutation .
Dosage Effects in Animal Models
This compound has been evaluated for its ability to inhibit in vivo LRRK2 Ser1292 autophosphorylation using BAC transgenic mice expressing human LRRK2 protein with the G2019S Parkinson’s disease mutation . Using free-drug concentrations, robust concentration-dependent inhibition of Ser1292 autophosphorylation was observed for this compound .
Metabolic Pathways
It is known that LRRK2, the target of this compound, plays a role in regulating lysosomal function .
Transport and Distribution
It is known that this compound is a brain-penetrant molecule , suggesting it can cross the blood-brain barrier.
Subcellular Localization
Given that it is a brain-penetrant molecule and a potent inhibitor of LRRK2, it is likely to be found in the same subcellular locations as LRRK2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-0877 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring.
Introduction of the trifluoromethyl group: This is achieved through a nucleophilic substitution reaction.
Final assembly: The final step involves coupling the intermediates under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
GNE-0877 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
GNE-0877 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Helps in understanding the role of LRRK2 in cellular processes.
Medicine: Potential therapeutic agent for Parkinson’s disease.
Industry: Used in the development of new drugs targeting LRRK2
Comparison with Similar Compounds
Similar Compounds
GNE-7915: Another potent LRRK2 inhibitor with similar properties.
GNE-9605: Known for its enhanced brain penetration and potency.
PF-06447475: A second-generation LRRK2 inhibitor with robust activity .
Uniqueness of GNE-0877
This compound stands out due to its high selectivity and potency, as well as its ability to penetrate the brain effectively. This makes it a valuable tool for studying LRRK2-related pathways and developing potential therapies for Parkinson’s disease .
Properties
IUPAC Name |
2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPUMAMZIMPJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374828-69-9 | |
Record name | GNE-0877 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374828699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GNE-0877 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANGHS285FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is GNE-0877 and how does it work?
A1: this compound (2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile) is a potent and selective small molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2). [] LRRK2 is a protein kinase that has been strongly implicated in the development of Parkinson's disease. Mutations in the LRRK2 gene are known to increase its kinase activity, leading to neuronal dysfunction and death. This compound binds to the ATP-binding site of LRRK2, thereby inhibiting its kinase activity. [] By reducing LRRK2 activity, this compound aims to slow or halt the progression of Parkinson's disease.
Q2: What are the key advantages of this compound over other LRRK2 inhibitors?
A2: this compound exhibits several favorable characteristics compared to other LRRK2 inhibitors:
- High Potency and Selectivity: this compound demonstrates high potency for LRRK2 inhibition and remarkable selectivity against other kinases. []
- Excellent Brain Penetration: This compound effectively crosses the blood-brain barrier, reaching therapeutic concentrations in the brain, which is crucial for treating a neurological disorder like Parkinson's disease. []
- Improved Metabolic Stability: this compound displays enhanced metabolic stability compared to earlier LRRK2 inhibitors, contributing to its favorable pharmacokinetic profile. []
- Reversible Effects in Lungs: While some LRRK2 inhibitors have shown lung tissue changes in preclinical studies, this compound-induced effects were found to be reversible upon drug withdrawal in non-human primates. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.